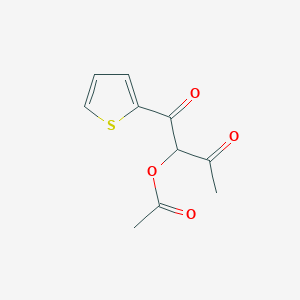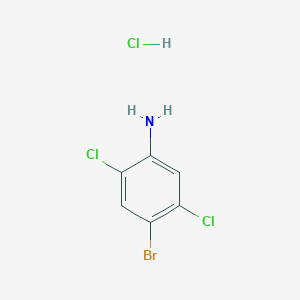
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine typically involves the reaction of tert-butylphenol with phosphorus trichloride, followed by the introduction of a methyl group and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a stabilizer in fuels and polymers.
4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a compound of significant interest in various research fields.
Eigenschaften
CAS-Nummer |
66165-74-0 |
|---|---|
Molekularformel |
C15H19OP |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
4-tert-butyl-2-methyl-6-phenyl-1,4-oxaphosphinine |
InChI |
InChI=1S/C15H19OP/c1-12-10-17(15(2,3)4)11-14(16-12)13-8-6-5-7-9-13/h5-11H,1-4H3 |
InChI-Schlüssel |
STTHKLVUPHTPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(C=C(O1)C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)



![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)







